2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dihydropurinoimidazole core.
Properties
CAS No. |
893951-02-5 |
|---|---|
Molecular Formula |
C22H20ClN5O3 |
Molecular Weight |
437.88 |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)28(22(25)30)13-14-4-3-5-15(23)12-14)27-11-10-26(21(27)24-19)16-6-8-17(31-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
IIQIIMURHGDLBG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCN(C4=N2)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, including the formation of the dihydropurinoimidazole core and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione include other dihydropurinoimidazole derivatives and compounds with similar structural features. These compounds may share some biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include other indole derivatives and oxazole derivatives .
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